molecular formula C7H13BO2 B14587124 Dimethyl (3-methylbuta-1,2-dien-1-yl)boronate CAS No. 61357-30-0

Dimethyl (3-methylbuta-1,2-dien-1-yl)boronate

Cat. No.: B14587124
CAS No.: 61357-30-0
M. Wt: 139.99 g/mol
InChI Key: CDZPQERMTPAPLD-UHFFFAOYSA-N
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Description

Dimethyl (3-methylbuta-1,2-dien-1-yl)boronate is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a boronate ester group attached to a 3-methylbuta-1,2-dien-1-yl moiety. The presence of both boron and an allene structure makes it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (3-methylbuta-1,2-dien-1-yl)boronate typically involves the reaction of 3-methylbuta-1,2-diene with a boron-containing reagent. One common method is the hydroboration of 3-methylbuta-1,2-diene using a borane complex, followed by oxidation to yield the boronate ester . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and are carried out at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods allow for better control over reaction conditions and higher yields. The use of catalysts, such as palladium or platinum complexes, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Dimethyl (3-methylbuta-1,2-dien-1-yl)boronate undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can produce hydrocarbons or alcohols .

Scientific Research Applications

Dimethyl (3-methylbuta-1,2-dien-1-yl)boronate has a wide range of applications in scientific research:

Properties

CAS No.

61357-30-0

Molecular Formula

C7H13BO2

Molecular Weight

139.99 g/mol

InChI

InChI=1S/C7H13BO2/c1-7(2)5-6-8(9-3)10-4/h6H,1-4H3

InChI Key

CDZPQERMTPAPLD-UHFFFAOYSA-N

Canonical SMILES

B(C=C=C(C)C)(OC)OC

Origin of Product

United States

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